molecular formula C10H10BFN2O2 B7956089 [3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid

[3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid

Cat. No.: B7956089
M. Wt: 220.01 g/mol
InChI Key: HKZNOLGDVIMEQM-UHFFFAOYSA-N
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Description

[3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid: . This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for [3-Fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid in Suzuki–Miyaura coupling reactions involves the transmetalation step, where the boronic acid group transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atom on the aromatic ring can also influence the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

[3-fluoro-2-(pyrazol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFN2O2/c12-10-4-1-3-9(11(15)16)8(10)7-14-6-2-5-13-14/h1-6,15-16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNOLGDVIMEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)CN2C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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